Cdk4/6 Inhibitor IV

Descripción general

Descripción

Mecanismo De Acción

CINK4 ejerce sus efectos inhibiendo específicamente la actividad quinasa de CDK4. Esta inhibición evita la fosforilación de la proteína retinoblastoma (pRb), un paso crucial en la progresión del ciclo celular. Al bloquear esta vía, CINK4 induce el arresto del ciclo celular y la apoptosis en las células cancerosas. Los objetivos moleculares incluyen complejos CDK4/ciclina D1, y las vías involucradas están relacionadas principalmente con la regulación del ciclo celular .

Análisis Bioquímico

Biochemical Properties

Cdk4/6 Inhibitor IV acts as a reversible and ATP-competitive inhibitor against Cyclin D1-complexed CDK4 and CDK6. It has an IC50 value of 1.5 µM for CDK4 and 5.6 µM for CDK6 . The compound exhibits much-reduced activity against CDK5/p35 and little to no activity towards other kinases such as CDK1/CycB, CDK2/CycA, CDK2/CycE, v-abl, c-met, IGF-1R, or IR . This selectivity is crucial for its effectiveness in targeting cancer cells while minimizing off-target effects.

Cellular Effects

This compound significantly impacts various cellular processes. It induces cell cycle arrest in the G1 phase by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, preventing the progression to the S phase . This inhibition leads to reduced cell proliferation and can induce cellular senescence . Additionally, this compound has been shown to enhance the immunogenicity of tumor cells by increasing the expression of endogenous retroviral elements and stimulating the production of type III interferons .

Molecular Mechanism

At the molecular level, this compound binds to the ATP-binding pocket of CDK4 and CDK6, preventing their activation by Cyclin D1 . This binding inhibits the phosphorylation of the Rb protein, a crucial step for cell cycle progression . The inhibition of Rb phosphorylation prevents the release of E2F transcription factors, which are necessary for the transcription of genes required for S phase entry . This mechanism effectively halts cell cycle progression and reduces cancer cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Prolonged exposure to the inhibitor can lead to a sustained G1 arrest, downregulation of replisome components, and impaired origin licensing . This can result in a failure of DNA replication after the release from arrest, leading to a p53-dependent withdrawal from the cell cycle . Additionally, the compound’s stability and degradation over time can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth by inducing cell cycle arrest without significant toxicity . At higher doses, toxic effects such as cardiotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme . This metabolic pathway is crucial for the compound’s clearance from the body and can influence its pharmacokinetics and overall effectiveness. Additionally, the compound’s interaction with other enzymes and cofactors involved in metabolic pathways can affect its activity and potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with transporters and binding proteins can influence its localization and accumulation in specific tissues . This distribution is essential for its therapeutic effectiveness and can impact its ability to target cancer cells selectively.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with CDK4 and CDK6 . This localization is crucial for its ability to inhibit these kinases and prevent cell cycle progression. Additionally, any post-translational modifications or targeting signals that direct the compound to specific compartments or organelles can influence its effectiveness.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

CINK4 se sintetiza mediante un proceso de varios pasos que involucra la formación del núcleo de pirimidina, seguido de la introducción de las unidades de indol y ciclohexanol. Los pasos clave incluyen:

Formación del Núcleo de Pirimidina: Esto implica la reacción de aminas apropiadas con derivados de pirimidina bajo condiciones controladas.

Introducción de la Unidad de Indol: El grupo indol se introduce mediante reacciones de sustitución nucleofílica.

Adición de Ciclohexanol: El paso final involucra la adición del grupo ciclohexanol al núcleo de pirimidina.

Métodos de Producción Industrial

La producción industrial de CINK4 implica la optimización de la ruta sintética para la síntesis a gran escala. Esto incluye:

Procesamiento por Lotes: Utilizando reactores por lotes para controlar las condiciones de reacción y garantizar un alto rendimiento.

Purificación: Empleo de técnicas como la cristalización y la cromatografía para purificar el producto final.

Control de Calidad: Implementación de rigurosas medidas de control de calidad para garantizar la pureza y la consistencia del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones

CINK4 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: CINK4 puede oxidarse bajo condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución nucleofílica y electrófila son comunes para modificar las unidades de indol y pirimidina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de CINK4 con grupos funcionales modificados, que se pueden explorar aún más por sus actividades biológicas .

Aplicaciones Científicas De Investigación

CINK4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de CDK4 y sus efectos en la regulación del ciclo celular.

Biología: Empleado en biología celular para investigar el papel de CDK4 en la proliferación celular y la apoptosis.

Comparación Con Compuestos Similares

CINK4 es único en su alta especificidad para CDK4 en comparación con otros inhibidores de cinasa dependiente de ciclina. Los compuestos similares incluyen:

Palbociclib: Otro inhibidor de CDK4/6 utilizado en la terapia del cáncer.

Ribociclib: Un inhibidor selectivo de CDK4/6 con aplicaciones similares.

Abemaciclib: Conocido por su espectro más amplio de actividad contra CDK4/6.

CINK4 destaca por su inhibición específica de CDK4 y su potencial para menos efectos fuera del objetivo .

Propiedades

IUPAC Name |

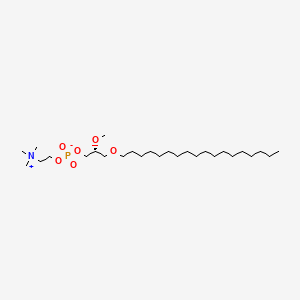

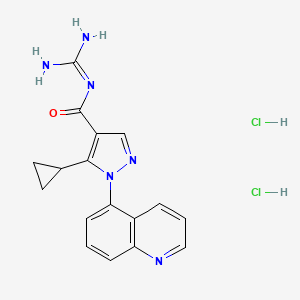

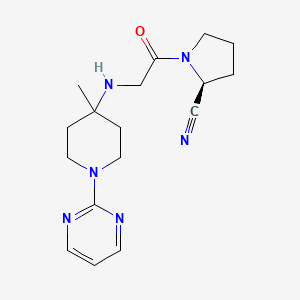

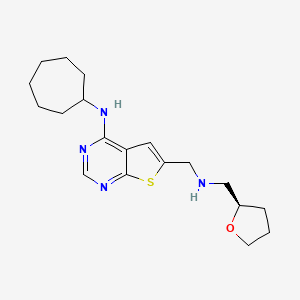

4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXCDLCJCIDFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

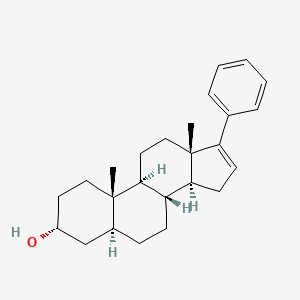

![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)